Chlorothricin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

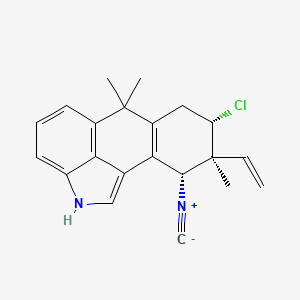

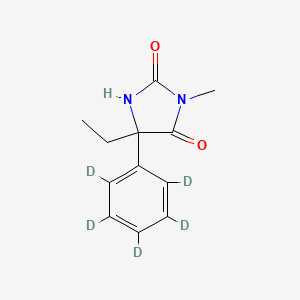

Chlorothricin is an antibiotic that inhibits porcine-heart malate dehydrogenases . It has a molecular weight of 955.48 and its molecular formula is C50H63ClO16 . It is a member of the spirotetronate family of antibiotics, which are known for their remarkable biological activities .

Synthesis Analysis

This compound biosynthesis involves the binding of glycosylated intermediates and the end product to a responsive regulator known as ChlF1 . This regulator plays a bifunctional role in this compound biosynthesis by binding to its target genes (chlJ, chlF1, chlG, and chlK) .Molecular Structure Analysis

This compound contains a total of 137 bonds, including 74 non-H bonds, 14 multiple bonds, 9 rotatable bonds, 8 double bonds, 6 aromatic bonds, 1 five-membered ring, 6 six-membered rings, 1 ten-membered ring, 1 carboxylic acid (aliphatic), 2 esters (aliphatic), 1 ester (aromatic), 4 hydroxyl groups, and 2 secondary alcohols .Chemical Reactions Analysis

The biosynthesis of spirotetronates, including this compound, involves the biosynthesis of a polyketide-derived backbone for the spirotetronate aglycone, incorporation of a glycerol-derived three-carbon unit into the tetronic acid moiety, formation of the mature aglycone via a Diels-Alder-like reaction, and decorations of the aglycone with various deoxysugar moieties .科学研究应用

生物合成调控:氯噻霉素由链霉菌抗生素菌产生,属于螺环四酮类抗生素家族,以其显著的生物活性而闻名。其生物合成的调控涉及糖基化中间体和终产物与响应调节蛋白ChlF1的结合。这个过程包括与氯噻霉素生物合成相关的特定基因的转录抑制和激活 (Li et al., 2016)。

结构和药理潜力:氯噻霉素以其出色的化学结构和强效生物活性而闻名,被视为药物发现的领头羊。其结构以螺环四酮基团为特征,位于大环核心内,这有助于其生物活性 (Lacoske & Theodorakis, 2014)。

基因簇特征化:链霉菌抗生素菌中氯噻霉素基因簇的遗传特征化提供了有关抗生素不寻常的大环内酯生物合成的见解,包括串联Diels-Alder环化和Baeyer-Villiger氧化等方面 (Jia et al., 2006)。

生产增强:已确定了增强链霉菌抗生素菌DSM 40725中氯噻霉素产量的策略。这包括共表达SARP家族激活蛋白和II型硫酯酶,导致氯噻霉素产量显著增加 (Li et al., 2020)。

生物合成途径见解:在氯噻霉素生物合成过程中,对甲基水杨酸基团的功能化至关重要。两种不同的β-酮酰-ACP合酶III样酰基转移酶在将这个基团纳入氯噻霉素中起着关键作用,为基于工程的结构多样性提供了希望 (Yi et al., 2019)。

基本构建模块:氯噻霉素的生物合成涉及醋酸盐、丙酸盐、葡萄糖和酪氨酸等基本构建模块。这些前体有助于形成抗生素的大环糖苷骨架 (Holzbach et al., 1978)。

与膜的相互作用:已研究了氯噻霉素与细胞膜的相互作用,显示其与磷脂的疏水链有非极性的关联。这种相互作用有助于理解其溶解作用以及对膜磷脂的影响 (Pache & Chapman, 1972)。

酰基转移酶的结构见解:已对在CHL生物合成中至关重要的ChlB3的结构和催化机制进行了特征化,提供了有关底物特异性和在制造CHL变体中的潜在应用的见解 (Saeed et al., 2022)。

作用机制

未来方向

The future of Chlorothricin and other antibiotics lies in the continued research and development of new drugs and drug delivery systems . This includes the exploration of nanotechnology for drug delivery, the development of smart and stimuli-responsive delivery systems, and the use of intelligent biomaterials .

生化分析

Biochemical Properties

Chlorothricin plays a significant role in biochemical reactions. It interacts with a responsive regulator, ChlF1, which binds to its target genes (chlJ, chlF1, chlG, and chlK) involved in this compound biosynthesis . The nature of these interactions is coordinative modulation .

Cellular Effects

It is known that this compound influences cell function through its interaction with the ChlF1 regulator .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules. It modulates this compound biosynthesis by binding to the glycosylated intermediates and end product to a responsive regulator ChlF1 .

Temporal Effects in Laboratory Settings

It is known that this compound and its biosynthetic intermediates can act as signaling molecules to modulate the binding of ChlF1 to its target genes .

Metabolic Pathways

This compound is involved in complex metabolic pathways. It interacts with enzymes and cofactors in the biosynthesis of spirotetronates .

Transport and Distribution

It is known that this compound and its biosynthetic intermediates can act as signaling molecules to modulate the binding of ChlF1 to its target genes .

属性

| { "Design of the Synthesis Pathway": "Chlorothricin can be synthesized by the condensation of L-threonine and 3,4-dichlorophenylacetyl chloride followed by cyclization and reduction.", "Starting Materials": [ "L-threonine", "3,4-dichlorophenylacetyl chloride", "Sodium hydroxide", "Hydrochloric acid", "Sodium borohydride", "Methanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: L-threonine is reacted with 3,4-dichlorophenylacetyl chloride in the presence of sodium hydroxide to form the intermediate", "Step 2: The intermediate is cyclized by heating with hydrochloric acid to form the chlorothricin precursor", "Step 3: The precursor is reduced with sodium borohydride in methanol to form chlorothricin", "Step 4: The crude product is purified by precipitation with diethyl ether and recrystallization from water" ] } | |

CAS 编号 |

34707-92-1 |

分子式 |

C50H63ClO16 |

分子量 |

955.5 g/mol |

IUPAC 名称 |

(1S,3R,6R,7E,13R,16S,17S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(2S,4R,5R,6R)-4-(3-chloro-6-methoxy-2-methylbenzoyl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid |

InChI |

InChI=1S/C50H63ClO16/c1-24-23-50-29(20-31(24)45(55)56)13-10-8-7-9-12-28-16-17-30-32(49(28,5)48(59)66-43(44(50)54)47(58)67-50)14-11-15-35(30)63-38-21-34(52)42(27(4)62-38)65-39-22-37(41(53)26(3)61-39)64-46(57)40-25(2)33(51)18-19-36(40)60-6/h10,13,16-20,24,26-30,32,34-35,37-39,41-42,52-54H,7-9,11-12,14-15,21-23H2,1-6H3,(H,55,56)/b13-10+/t24-,26-,27-,28-,29-,30+,32-,34-,35+,37-,38+,39+,41-,42-,49-,50+/m1/s1 |

InChI 键 |

WUXHQHDSSKBJFH-DELKKKATSA-N |

手性 SMILES |

C[C@@H]1C[C@]23[C@H](/C=C/CCCC[C@@H]4C=C[C@H]5[C@H]([C@@]4(C(=O)OC(=C2O)C(=O)O3)C)CCC[C@@H]5O[C@H]6C[C@H]([C@@H]([C@H](O6)C)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O)OC(=O)C8=C(C=CC(=C8C)Cl)OC)O)C=C1C(=O)O |

SMILES |

CC1CC23C(C=CCCCCC4C=CC5C(C4(C(=O)OC(=C2O)C(=O)O3)C)CCCC5OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC(=O)C8=C(C=CC(=C8C)Cl)OC)O)C=C1C(=O)O |

规范 SMILES |

CC1CC23C(C=CCCCCC4C=CC5C(C4(C(=O)OC(=C2O)C(=O)O3)C)CCCC5OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC(=O)C8=C(C=CC(=C8C)Cl)OC)O)C=C1C(=O)O |

外观 |

White solid |

同义词 |

(4S,4aS,6aR,11E,12aR,15R,16aS,21aR,21bR)-4-[[4-O-[3-O-(3-chloro-6-methoxy-2-methylbenzoyl)-2,6-dideoxy-β-D-arabino-hexopyranosyl]-2,6-dideoxy-β-D-arabino-hexopyranosyl]oxy]-1,2,3,4,4a,6a,7,8,9,10,12a,15,16,21,21a,21b-hexadecahydro-22-hydroxy-15,21a-d |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2h-Fluoreno[2,3-d]thiazole](/img/structure/B563170.png)

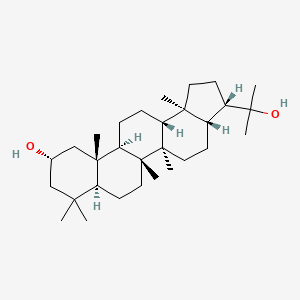

![3beta-[(alpha-D-Glucopyranosyl)oxy]-14-hydroxy-5beta-card-20(22)-enolide](/img/structure/B563182.png)

![2-[2-(N-Boc-amino)propionyl]heptanedioic Acid 7-Ethyl Ester 1-Methyl Ester](/img/structure/B563192.png)